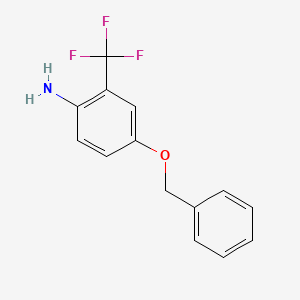

4-(Benzyloxy)-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(6-7-13(12)18)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHOKXVMEHZESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2 Trifluoromethyl Aniline

Strategic Disconnections and Retrosynthetic Analyses

Retrosynthetic analysis of 4-(benzyloxy)-2-(trifluoromethyl)aniline suggests several logical disconnections. The primary strategies involve either forming the C-N bond of the aniline (B41778) or constructing the C-O bond of the benzyl (B1604629) ether at a late stage. These approaches dictate the selection of key precursors.

Two principal retrosynthetic pathways lead to readily available or synthetically accessible precursors.

Pathway A: Late-Stage Benzylation: This approach disconnects the benzyl-oxygen bond, identifying 4-Amino-3-(trifluoromethyl)phenol (B1283321) as a key intermediate. This precursor contains the core aniline ring with the trifluoromethyl and hydroxyl groups in the required ortho-para relationship.

Pathway B: Late-Stage Amination: This strategy involves disconnecting the carbon-nitrogen bond, pointing to a precursor such as 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene . This intermediate already possesses the benzyloxy and trifluoromethyl groups, requiring a subsequent amination reaction.

Both of these primary precursors are documented as commercially available, making them viable starting points for convergent synthetic routes. guidechem.comsrdpharma.combiotuva.comsigmaaldrich.combldpharm.com

| Precursor Name | Chemical Structure | CAS Number | Molecular Formula | Synthetic Role | Commercial Availability |

|---|---|---|---|---|---|

| 4-Amino-3-(trifluoromethyl)phenol |  | 445-04-5 | C₇H₆F₃NO | Core structure for late-stage benzylation | Yes guidechem.comsrdpharma.comsigmaaldrich.com |

| 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene |  | 169247-46-5 | C₁₄H₁₀BrF₃O | Core structure for late-stage amination | Yes biotuva.combldpharm.com |

The trifluoromethyl (CF₃) group is a crucial moiety in many bioactive molecules due to its high electronegativity and lipophilicity, which can significantly alter a compound's properties. nih.govmdpi.com Its introduction onto an aromatic ring can be achieved through various methods, often dictated by the existing substituents and the desired regioselectivity.

Recent advancements have focused on direct C-H trifluoromethylation. For instance, visible-light-promoted radical trifluoromethylation of free anilines using Togni's reagent offers an economical route to these compounds at room temperature. nih.gov Other approaches include electrophilic trifluoromethylating agents derived from S-(trifluoromethyl)diphenylsulfonium triflates, which can react with anilines to yield both ortho- and para-trifluoromethylated products. acs.org

Halogenated anilines serve as versatile precursors for trifluoromethylation, as the halogen atom provides a reactive site for substitution or directs subsequent reactions. A classic industrial synthesis for 3-(trifluoromethyl)aniline (B124266) involves the nitration of benzotrifluoride, followed by reduction. This process, however, yields a mixture of isomers, with the meta-isomer being predominant.

For more targeted syntheses, a halogen atom on the aniline ring can act as a synthetic handle. While direct nucleophilic displacement of a halogen by a trifluoromethyl source is challenging, metal-catalyzed cross-coupling reactions provide a more common and effective strategy. Furthermore, hypervalent iodine reagents have been developed for electrophilic trifluoromethylation, expanding the toolkit for creating these structures. beilstein-journals.org

| Method | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Radical C-H Trifluoromethylation | Togni's Reagent, Visible Light | Direct functionalization of C-H bonds; mild, room temperature conditions. | nih.gov |

| Electrophilic Trifluoromethylation | S-(trifluoromethyl)diphenylsulfonium triflates | Reacts with activated rings like aniline; can produce isomer mixtures. | acs.org |

| From Benzotrifluoride | HNO₃/H₂SO₄ then Reduction (e.g., H₂, Pd/C) | Classic industrial method; produces isomeric mixtures. | |

| Hypervalent Iodine Reagents | 1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | Powerful electrophilic CF₃ source. | beilstein-journals.org |

The benzyloxy group is typically introduced via a Williamson ether synthesis, which involves the O-alkylation of a phenol (B47542) with a benzyl halide. This strategy is particularly effective when the phenolic precursor is readily available. A common synthetic sequence involves the benzylation of a nitrophenol, followed by the reduction of the nitro group to an aniline. For example, 4-benzyloxyaniline can be synthesized by reacting 4-nitrophenol (B140041) with benzyl chloride in the presence of a base, followed by reduction of the resulting 4-benzyloxy nitrobenzene (B124822). google.com This sequence protects the phenol and installs the ether linkage before the formation of the more reactive aniline group. This method is robust and widely applicable for preparing benzyloxy-substituted aromatics. prepchem.comnih.gov

Introduction of Trifluoromethyl Group onto Aromatic Core

Direct Synthetic Pathways

Direct pathways aim to construct the target molecule in a more convergent manner, often relying on powerful bond-forming reactions that are tolerant of the existing functional groups.

Nucleophilic aromatic substitution (SₙAr) is a viable strategy for synthesizing substituted anilines, particularly when the aromatic ring is activated by potent electron-withdrawing groups. tib.eu The trifluoromethyl group in the target molecule is a strong electron-withdrawing group that can activate a leaving group (such as a halogen) located at the ortho or para position toward nucleophilic attack.

A plausible SₙAr pathway for the synthesis of this compound would involve a precursor like 1-(Benzyloxy)-4-fluoro-2-(trifluoromethyl)benzene . In this molecule, the fluorine atom is activated by the para-benzyloxy group and the ortho-trifluoromethyl group. Reaction with an ammonia (B1221849) equivalent, such as aqueous ammonia or an amine under pressure and/or with a catalyst, could displace the fluoride (B91410) ion to form the desired aniline. This approach is analogous to the synthesis of various 4-aminoquinazolines from their 4-chloro precursors, where an amine displaces the activated chlorine atom. nih.govnih.gov

| Substrate | Nucleophile | Proposed Conditions | Product | Activating Group(s) |

|---|---|---|---|---|

| 1-(Benzyloxy)-4-fluoro-2-(trifluoromethyl)benzene | Ammonia (NH₃) or equivalent | High temperature/pressure, solvent (e.g., DMSO) | This compound | -CF₃ (ortho), -OCH₂Ph (para) |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This strategy can be hypothetically applied to the synthesis of this compound by coupling an aryl halide with an ammonia surrogate.

The key starting material for this approach would be an appropriately substituted aryl halide, such as 4-benzyloxy-1-bromo-2-(trifluoromethyl)benzene . This precursor can be coupled with an ammonia equivalent, like lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis, or directly with ammonia under specialized conditions. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. Sterically hindered biaryl phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the challenging C-N bond formation. A strong base, for instance, sodium tert-butoxide (NaOtBu), is essential for the catalytic cycle.

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Yield |

| 4-Benzyloxy-1-bromo-2-(trifluoromethyl)benzene | Ammonia source | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | High (expected) |

| 4-Benzyloxy-2-(trifluoromethyl)phenyl triflate | Benzophenone imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | High (expected) |

Reductive Amination Strategies

Reductive amination offers an alternative pathway to construct the amine functionality. wikipedia.org This method involves the reaction of a carbonyl compound, specifically an aldehyde in this context, with an amine source to form an imine intermediate, which is then reduced in situ to the desired aniline.

For the synthesis of this compound, the required precursor is 4-(benzyloxy)-2-(trifluoromethyl)benzaldehyde . This aldehyde can be condensed with ammonia to form the corresponding imine. The subsequent reduction of this imine can be accomplished using a variety of reducing agents. masterorganicchemistry.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the imine over the starting aldehyde. harvard.edu Other common reducing agents include sodium cyanobohydride (NaBH₃CN) or catalytic hydrogenation. google.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. wikipedia.org

The synthesis of the aldehyde precursor itself can be achieved by the benzylation of 4-hydroxy-2-(trifluoromethyl)benzaldehyde. nih.gov

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Key Feature |

| 4-(Benzyloxy)-2-(trifluoromethyl)benzaldehyde | Ammonia (or NH₄OAc) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | One-pot, mild conditions |

| 4-(Benzyloxy)-2-(trifluoromethyl)benzaldehyde | Ammonia | H₂ / Pd/C | Ethanol (B145695) | Catalytic, atom-economical |

Functional Group Transformations on the Aniline Scaffold

Reduction of Nitroaromatic Precursors

A classic and widely used method for preparing anilines is the reduction of the corresponding nitroaromatic compounds. rsc.org This approach is highly effective for the synthesis of this compound, starting from 4-(benzyloxy)-2-nitro-1-(trifluoromethyl)benzene .

The synthesis of this nitro precursor can be accomplished by the O-benzylation of 4-fluoro-3-nitrobenzotrifluoride (B105636) or a similar Williamson ether synthesis. The subsequent reduction of the nitro group is a well-established transformation that can be carried out under various conditions.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Care must be taken, as aggressive hydrogenation conditions can sometimes lead to the cleavage of the benzyl ether (debenzylation). researchgate.net

Chemical Reduction: Alternatively, chemical reducing agents can be used. Stannous chloride (SnCl₂) in an acidic medium, such as ethanol and hydrochloric acid, is a common and effective reagent for this transformation. semanticscholar.orgstrategian.com This method is known for its reliability and tolerance of various functional groups, including the benzyl ether, which remains intact under these conditions. semanticscholar.orgresearchgate.net Other metal-based reductions, such as iron powder in acetic acid, are also viable.

| Nitro Precursor | Reducing System | Solvent | Temperature | Reported Yield (for analogous compounds) |

| 4-(Benzyloxy)-2-nitro-1-(trifluoromethyl)benzene | SnCl₂·2H₂O / HCl | Ethanol | Reflux | >90% semanticscholar.org |

| 4-(Benzyloxy)-2-nitro-1-(trifluoromethyl)benzene | H₂ (1 atm) / Pd/C | Methanol/Ethyl Acetate (B1210297) | Room Temp. | High |

| 4-(Benzyloxy)-2-nitro-1-(trifluoromethyl)benzene | Fe / Acetic Acid | Acetic Acid | 50 °C | Good to High |

Etherification Reactions of Phenolic Intermediates

This synthetic route builds the target molecule by forming the benzyl ether bond on a pre-existing aminophenol scaffold. The key intermediate for this strategy is 4-amino-3-(trifluoromethyl)phenol . sigmaaldrich.com

The synthesis involves a Williamson ether synthesis, a robust and fundamental reaction in organic chemistry. masterorganicchemistry.comorganic-chemistry.org In this process, the phenolic hydroxyl group of 4-amino-3-(trifluoromethyl)phenol is first deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with a benzylating agent, typically benzyl bromide or benzyl chloride, to yield the final product, this compound. The reaction is generally performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

| Phenolic Intermediate | Benzylating Agent | Base | Solvent | Key Feature |

| 4-Amino-3-(trifluoromethyl)phenol | Benzyl bromide | K₂CO₃ | Acetone/DMF | Standard SN2 conditions |

| 4-Amino-3-(trifluoromethyl)phenol | Benzyl chloride | NaH | THF/DMF | Utilizes a stronger base |

Emerging Catalytic and Stereoselective Syntheses

Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. acs.orgnih.gov However, its application to the direct synthesis of aromatic anilines from precursors like phenols is a more recent and evolving area of research, often termed "aminophenol amination" or "direct amination of phenols."

Recent studies have shown that phenols can be directly converted to anilines using ammonia or other amine sources over a heterogeneous or homogeneous catalyst. researchgate.net For instance, palladium-based catalysts have been employed for the liquid-phase amination of phenols. rsc.org These reactions often require high temperatures and pressures and may proceed through a mechanism involving initial hydrogenation of the phenol to a cyclohexanone (B45756) or cyclohexanol (B46403) intermediate, followed by reductive amination. acs.org

While a direct, one-step hydroamination of a precursor like 2-(trifluoromethyl)-4-(benzyloxy)phenol to the target aniline is not yet a standard, reported method, the principles of catalytic phenol amination represent an emerging and potentially more sustainable synthetic strategy. This approach avoids the multi-step sequences involving nitration/reduction or halogenation/coupling. The development of more efficient and selective catalysts is key to making this a mainstream synthetic tool for complex anilines.

| Substrate | Amine Source | Catalyst | Conditions | Status |

| Phenol (general) | Ammonia / H₂ | Pd/C | High Temp. (~200 °C) | Established for simple phenols rsc.org |

| Phenol (general) | Hydrazine | Pd/C | Milder Temp. | Emerging alternative rsc.org |

| 2-(trifluoromethyl)-4-(benzyloxy)phenol | Ammonia | Advanced Catalyst | (Hypothetical) | Prospective/Emerging Area |

Innovative Catalytic Systems for Anilination

The formation of an aryl-nitrogen bond is a pivotal step in the synthesis of this compound. Traditional methods for creating this bond often require harsh reaction conditions and stoichiometric amounts of reagents, limiting their scope and functional group tolerance. The advent of transition-metal-catalyzed cross-coupling reactions has provided a powerful and versatile alternative. wikipedia.org In particular, palladium- and copper-catalyzed systems have emerged as the forefront of innovative strategies for anilination. wikipedia.orgnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a widely adopted method for the synthesis of aryl amines from aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org The versatility of this reaction stems from the continuous development of sophisticated phosphine ligands that modulate the reactivity and stability of the palladium catalyst. nih.gov These ligands are crucial for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

For a substrate like a 1-halo-4-(benzyloxy)-2-(trifluoromethyl)benzene, the electron-withdrawing nature of the ortho-trifluoromethyl group can influence the reactivity of the aryl halide. At the same time, the bulky benzyloxy group at the para-position introduces steric considerations that must be accommodated by the catalytic system. The choice of ligand is therefore critical to achieving high yields and selectivity. Sterically hindered biarylphosphine ligands, such as XPhos and RuPhos, have demonstrated remarkable efficacy in the coupling of challenging substrates. researchgate.net

In addition to palladium-based systems, modern iterations of the Ullmann condensation, a copper-catalyzed C-N coupling reaction, offer a complementary approach. nih.gov Historically, Ullmann reactions required high temperatures and stoichiometric copper, but recent advancements have led to the development of highly active catalytic systems that operate under milder conditions. nih.gov These systems often employ chelating ligands, such as diamines or phenanthrolines, to stabilize the copper catalyst and promote the amination process. nih.gov

The table below summarizes representative data from the literature on palladium-catalyzed amination of aryl halides with substitution patterns analogous to the precursors of this compound. These examples highlight the key parameters that are essential for the successful synthesis of structurally similar anilines.

Interactive Data Table: Palladium-Catalyzed Amination of Substituted Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 83 |

| 2 | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | Benzylamine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | 1-Chloro-2-(trifluoromethyl)benzene | Morpholine | Pd(OAc)₂ | GPhos | K₂CO₃ | t-AmylOH | 100 | 88 |

| 4 | 4-Bromo-3-(trifluoromethyl)anisole | Aniline | [Pd(allyl)Cl]₂ | tBuXPhos | NaOt-Bu | Toluene | 80 | 95 |

| 5 | 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene | n-Butylamine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 89 |

The data illustrates that a range of palladium precursors, including Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂, can be effectively employed. The choice of a bulky biarylphosphine ligand, such as RuPhos, XPhos, or tBuXPhos, is consistently a key factor for high yields. The selection of the base and solvent system is also crucial and is often optimized for the specific substrate and amine coupling partners. The successful application of these catalytic systems to substrates bearing both electron-withdrawing trifluoromethyl groups and electron-donating alkoxy groups underscores their potential for the efficient synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 2 Trifluoromethyl Aniline

Reactions at the Amine Functionality

The primary amine group in 4-(benzyloxy)-2-(trifluoromethyl)aniline is a key site for a range of chemical reactions, including acylation, sulfonylation, imine formation, and diazotization. The nucleophilicity of this amine is modulated by the electronic effects of the other substituents on the aromatic ring. The benzyloxy group at the para-position acts as an electron-donating group through resonance, which increases the electron density on the nitrogen atom. Conversely, the trifluoromethyl group at the ortho-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which tends to decrease the amine's basicity and nucleophilicity. doubtnut.com The net effect of these opposing electronic influences governs the reactivity of the amine functionality.

Acylation and Sulfonylation Reactions

The amine group of this compound readily undergoes acylation and sulfonylation reactions when treated with appropriate acylating or sulfonylating agents. These reactions result in the formation of stable amide and sulfonamide linkages, respectively.

Acylation is typically achieved by reacting the aniline (B41778) with an acyl chloride or anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction. The acetylation of an amine group reduces the activating effect of the amine on the aromatic ring. doubtnut.comquora.com This is because the lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl group of the acetyl moiety, making them less available for donation to the benzene (B151609) ring. doubtnut.comnih.gov

Sulfonylation of anilines can be achieved using various sulfonylating agents, such as sulfonyl chlorides or sulfonyl fluorides, often mediated by visible light or other catalysts. nih.govscispace.com The reaction of anilines with sulfinate salts under photoredox catalysis is a mild and effective method for the formation of sulfonamides. rsc.orgossila.com The regioselectivity of sulfonylation on substituted anilines is influenced by both electronic and steric factors, with the reaction often occurring at the ortho- or para-positions relative to the activating amino group. rsc.org Given the substitution pattern of this compound, N-sulfonylation is the expected outcome.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Aniline | Acetyl Chloride | Acetanilide | Acylation |

| p-Toluidine | Benzenesulfonyl Chloride | N-(p-tolyl)benzenesulfonamide | Sulfonylation |

| N,N-dimethyl-p-toluidine | Sodium p-toluenesulfinate | 4-(N,N-dimethylamino)-3-(p-tolylsulfonyl)toluene | Sulfonylation |

Formation of Imines and Schiff Bases

This compound can react with aldehydes and ketones in the presence of an acid or base catalyst, or upon heating, to form imines, also known as Schiff bases. nih.govacs.org This condensation reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The formation of the characteristic azomethine group (-C=N-) is a versatile method for creating carbon-nitrogen double bonds. acs.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. acs.org A variety of substituted anilines and benzaldehydes can be used in this reaction to generate a diverse range of imine products. For instance, the condensation of 3-ethoxysalicylaldehyde (B1293910) with 3-(trifluoromethyl)aniline (B124266) yields the corresponding Schiff base. nih.gov Similarly, reactions of fluorinated benzaldehydes with substituted anilines proceed efficiently to form fluorinated imines. pearson.com

| Aniline Derivative | Carbonyl Compound | Resulting Imine (Schiff Base) |

|---|---|---|

| p-Chloroaniline | m-Nitrobenzaldehyde | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline |

| 4-methoxyaniline | 4-methoxybenzaldehyde | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline |

| 3-(Trifluoromethyl)aniline | 3-Ethoxysalicylaldehyde | (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C). semanticscholar.orgresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction.

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl, Br, I), cyanide (CN), and trifluoromethyl (CF3), typically catalyzed by copper(I) salts. nih.govvedantu.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. vedantu.com The trifluoromethylation of aryl diazonium salts, a "Sandmeyer-type" reaction, is a valuable method for introducing the CF3 group onto an aromatic ring. vedantu.com This can be achieved using reagents like TMSCF3 in the presence of a copper catalyst.

Other transformations of the diazonium salt include its conversion to a phenol (B47542) by heating in an aqueous acidic solution, a reaction that in the case of this compound would likely also lead to the cleavage of the benzyl (B1604629) ether.

| Aryl Diazonium Salt (Ar-N₂⁺) | Reagent | Product (Ar-X) | Transformation |

|---|---|---|---|

| Benzenediazonium chloride | CuCl | Chlorobenzene | Chlorination |

| Benzenediazonium chloride | CuBr | Bromobenzene | Bromination |

| Benzenediazonium chloride | CuCN | Benzonitrile | Cyanation |

| Benzenediazonium tetrafluoroborate | TMSCF₃, Cu catalyst | Benzotrifluoride | Trifluoromethylation |

Metal Complexation Studies

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. Furthermore, Schiff bases derived from this aniline can act as versatile chelating ligands, coordinating to metal centers through the imine nitrogen and potentially other donor atoms.

While specific metal complexation studies involving this compound were not found, the coordination chemistry of structurally related anilines and their Schiff base derivatives is well-documented. For example, Schiff bases derived from methoxy-substituted anilines have been used to prepare aluminum and zinc complexes that are active as catalysts for ring-opening polymerization. The electronic properties of the substituents on the aniline ring can influence the coordination properties of the ligand and the catalytic activity of the resulting metal complex. The presence of the electron-withdrawing trifluoromethyl group in this compound would be expected to influence the electron density on the nitrogen atom and, consequently, its coordination behavior.

Transformations Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl functionality. The removal of this group, or deprotection, is a key transformation that unmasks the phenol.

Deprotection Strategies, including Catalytic Hydrogenation

A common and efficient method for the cleavage of benzyl ethers is catalytic hydrogenation. doubtnut.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds under mild conditions and results in the formation of the corresponding phenol and toluene (B28343) as a byproduct.

In addition to catalytic hydrogenation, other methods can be employed for the deprotection of benzyl ethers. These include the use of strong acids, although this method is limited to substrates that are stable under acidic conditions. doubtnut.com Oxidative cleavage of benzyl ethers provides an alternative to reductive methods. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the selective cleavage of benzyl ethers, particularly p-methoxybenzyl ethers. Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2), can also effect the cleavage of benzyl ethers under mild conditions, offering good functional group tolerance.

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure |

| Oxidative Cleavage | DDQ | Dichloromethane, room temperature |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, mild conditions |

Oxidative and Reductive Cleavage of the Ether Linkage

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl function. Its removal, or cleavage, is a critical step in synthetic pathways aiming to produce the corresponding phenol, 4-amino-3-(trifluoromethyl)phenol (B1283321). This can be achieved through both oxidative and reductive methods.

Oxidative Cleavage: The benzylic ether linkage is susceptible to oxidative cleavage under specific conditions. Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium (Bobbit's salt) can cleave benzylic ethers, typically yielding an aromatic aldehyde and an alcohol. The mechanism is believed to involve a hydride abstraction from the benzylic carbon. However, the rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. The presence of the strongly electron-withdrawing trifluoromethyl group (-CF3) ortho to the aniline and meta to the ether linkage deactivates the aromatic system. This deactivation significantly slows the rate of oxidative cleavage compared to benzyl ethers on electron-rich aromatic rings.

Reductive Cleavage: Reductive cleavage, specifically catalytic hydrogenolysis, is the most common and efficient method for debenzylation. This process involves the reaction of the molecule with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the carbon-oxygen bond of the ether, yielding 4-amino-3-(trifluoromethyl)phenol and toluene as a byproduct. This transformation is a standard deprotection strategy in organic synthesis.

Table 1: Methods for Ether Linkage Cleavage in this compound

| Cleavage Type | Reagent(s) | Expected Product(s) | Mechanistic Notes |

| Reductive | H₂, Pd/C | 4-Amino-3-(trifluoromethyl)phenol, Toluene | Catalytic hydrogenolysis; common and high-yielding deprotection method. |

| Oxidative | Oxoammonium salts (e.g., Bobbitt's salt) | 4-Amino-3-(trifluoromethyl)phenol, Benzaldehyde (B42025) | Involves hydride abstraction; reaction rate is significantly reduced by the electron-withdrawing -CF₃ group. |

Influence and Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a dominant electronic feature of the molecule, profoundly influencing its reactivity and stability.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong effect arises primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive pull (-I effect) of electron density from the aromatic ring. This has several key consequences:

Ring Deactivation: By withdrawing electron density, the -CF3 group makes the aromatic ring less nucleophilic and therefore significantly deactivates it towards electrophilic aromatic substitution reactions.

Lowered Basicity: The electron-withdrawing nature of the -CF3 group reduces the electron density on the adjacent amino group, making it a weaker base compared to aniline.

Lipophilicity: The presence of the -CF3 group increases the molecule's lipophilicity, a property that influences solubility and transport characteristics.

The trifluoromethyl group is known for its exceptional stability. This robustness is a direct result of the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. Consequently, the -CF3 group is highly resistant to degradation under a wide range of reaction conditions, including thermal, chemical, and photochemical stress. It is generally unreactive towards common acids, bases, oxidants, and reductants, making it a reliable and stable substituent in multistep syntheses.

While exceptionally stable, the C-F bonds can be activated under specific circumstances, such as when the -CF3 group is positioned ortho or para to a very strong electron-donating group like an unprotected amine or hydroxyl group. In such cases, elimination of a fluoride (B91410) ion to form a quinone-methide type intermediate can occur, but this typically requires forcing conditions.

Aromatic Electrophilic and Nucleophilic Substitution Patterns

The substitution pattern on the aniline ring is complex, with directing effects from the amino, benzyloxy, and trifluoromethyl groups competing to influence the position of incoming substituents.

Electrophilic Aromatic Substitution: The outcome of electrophilic aromatic substitution is determined by the cumulative effects of the three substituents.

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Benzyloxy Group (-OBn): An activating group that also directs ortho and para.

Trifluoromethyl Group (-CF₃): A strong deactivating group that directs incoming electrophiles to the meta position.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

| -NH₂ | 1 | Electron-Donating (Resonance) | Activating | Ortho, Para |

| -CF₃ | 2 | Electron-Withdrawing (Inductive) | Deactivating | Meta |

| -OBn | 4 | Electron-Donating (Resonance) | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires two features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. The trifluoromethyl group is an excellent electron-withdrawing group and would activate a leaving group towards SₙAr. However, this compound does not possess a conventional leaving group on the aromatic ring. Therefore, it does not readily undergo substitution via the SₙAr mechanism under standard conditions.

Exploration of Rearrangement Reactions

The chemical literature does not extensively document rearrangement reactions as a characteristic feature of this compound or closely related structures. Many common named rearrangement reactions are not mechanistically feasible for this compound.

Fries Rearrangement: This reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic oxygen to the aromatic ring. It is inapplicable to this compound because the molecule is a benzyl ether, not a phenolic ester, which is the required starting material.

Bamberger Rearrangement: This reaction is the acid-catalyzed rearrangement of N-phenylhydroxylamines to form p-aminophenols. As this compound is a primary aniline and not an N-phenylhydroxylamine, it does not undergo this transformation.

While rearrangements involving the migration of trifluoromethoxy (-OCF₃) groups on aniline scaffolds have been reported, these proceed through mechanisms involving the N-O bond and are not relevant to the trifluoromethyl (-CF₃) substituent present in this molecule. Based on its structure and the stability of its constituent groups, this compound is not prone to undergo significant molecular rearrangements under typical synthetic conditions.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The strategic placement of reactive and modulating groups on the aniline (B41778) ring allows for its use in the synthesis of intricate molecular frameworks.

Synthesis of Novel Heterocyclic Systems

Aniline and its derivatives are foundational to the synthesis of numerous heterocyclic compounds. The specific structure of 4-(Benzyloxy)-2-(trifluoromethyl)aniline makes it a suitable precursor for creating substituted quinolines and other fused ring systems, which are prevalent motifs in medicinal chemistry and materials science.

For instance, anilines are key reagents in the classical Conrad–Limpach and Doebner reactions for quinoline (B57606) synthesis. nih.govnih.gov In a typical Doebner reaction, an aniline, an aldehyde, and pyruvic acid condense to form a quinoline-4-carboxylic acid. nih.gov Utilizing this compound in such a reaction would lead to a quinoline core bearing its distinct substitution pattern, which can be further elaborated. Research has demonstrated the synthesis of complex quinolines, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, for biological evaluation, highlighting the importance of the benzyloxy moiety in these structures. nih.gov

Furthermore, related trifluoromethyl anilines have been used to create complex heterocyclic structures like 8-(benzyloxy)-5-(1-(4-(trifluoromethyl) phenyl)-1H-imidazol-5-yl)quinoline, showcasing the utility of this class of compounds in building multi-ring systems. researchgate.net The amine group can be converted into a diazonium salt for Sandmeyer-type reactions or used in transition-metal-catalyzed cross-coupling reactions to form C-N bonds, leading to carbazoles or other nitrogen-containing heterocycles. The compound can also participate in multi-component reactions to generate complex structures like pyrimido[4,5-b]quinolines in a single step. semanticscholar.org

| Reaction Name | Reactants | Product Type | Potential Application |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Pharmaceutical Scaffolds nih.gov |

| Conrad–Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | Antimycobacterial Agents nih.gov |

| Multi-component Reaction | Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinoline | Pharmaceutical Chemistry semanticscholar.org |

Precursor for Sterically Hindered Amine Motifs

Sterically hindered amines are crucial in medicinal chemistry and as non-nucleophilic bases in organic synthesis. The trifluoromethyl group at the ortho-position of this compound provides significant steric bulk around the nitrogen atom. This intrinsic feature makes the compound an excellent starting point for synthesizing molecules with sterically encumbered amine motifs. These motifs are often designed to enhance the metabolic stability of drug candidates by shielding the amine from enzymatic degradation or to fine-tune the reactivity and selectivity of catalysts.

Construction of Diverse Organic Scaffolds

Beyond specific heterocyclic systems, this compound is a versatile building block for a wide range of organic structures. Its amine functionality allows for standard transformations such as acylation, alkylation, and diazotization, enabling its incorporation into larger, more complex scaffolds.

For example, it can be used in the synthesis of quinazolines. Research has shown that related 4-chloroquinazolines can be reacted with benzylic alcohols in a DMAP-catalyzed SNAr reaction to produce 4-benzyloxy-2-trichloromethylquinazolines, which have been evaluated for biological activity. researchgate.net The benzyloxy group offers a handle for late-stage functionalization; it can be removed via hydrogenolysis to reveal a phenol (B47542), which can then be subjected to further reactions like O-alkylation or conversion to a triflate for cross-coupling. This synthetic flexibility allows for the generation of diverse compound libraries for screening purposes.

Design and Synthesis of Functional Materials

The electronic properties conferred by the trifluoromethyl group and the extended conjugation possible through the benzyloxy moiety make this aniline derivative a candidate for the synthesis of functional organic materials.

Liquid Crystalline Systems

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The design of LC molecules often involves creating rod-like (calamitic) structures with a rigid core and flexible terminal chains. Schiff bases (imines) derived from anilines are a well-established class of liquid crystals.

This compound can serve as a key precursor for such materials. Condensation of the amine with a suitably substituted benzaldehyde (B42025) would yield an azomethine (Schiff base) linkage, forming the rigid core of a potential liquid crystal. Research on analogous systems, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has demonstrated the profound effect that terminal benzyloxy and alkyloxy groups have on the mesomorphic (liquid crystalline) properties of the final compound. mdpi.com The introduction of a lateral trifluoromethyl group, as would be the case when starting from this compound, is known to influence the molecular packing and, consequently, the transition temperatures and types of mesophases observed (e.g., nematic, smectic). researchgate.netnih.govresearchgate.net

| Structural Feature | Typical Influence on LC Properties | Relevant Example System |

|---|---|---|

| Azomethine Linkage (-CH=N-) | Provides structural rigidity and linearity to the molecular core. | (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline mdpi.com |

| Terminal Benzyloxy/Alkoxy Chains | Affects mesophase stability and transition temperatures. Longer chains tend to promote smectic phases. | (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline mdpi.com |

| Lateral Trifluoromethyl Group | Increases molecular breadth, potentially disrupting packing and lowering clearing points. Can influence phase behavior. | General observation in fluorinated liquid crystals. |

Chromophoric and Dye Molecules

Azo dyes, characterized by the -N=N- chromophore, represent a significant class of synthetic colorants. Their synthesis classically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner, such as a phenol or another aniline. nih.gov

This compound is an ideal candidate for the diazo component in azo dye synthesis. The process would involve converting its primary amine group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. ajgreenchem.comgoogle.com This reactive diazonium salt can then undergo an electrophilic aromatic substitution reaction with a coupling component. nih.govnih.gov

The final properties of the dye, including its color (λmax), intensity, and fastness, would be influenced by the full electronic structure of the molecule. The electron-withdrawing nature of the trifluoromethyl group and the extended conjugation provided by the benzyloxy group would modulate the energy levels of the molecular orbitals, thereby tuning the absorption spectrum of the resulting dye. nih.gov

Reagent in Synthetic Methodologies

Late-stage functionalization (LSF) is a significant strategy in organic synthesis, particularly in the fields of drug discovery and materials science. This approach focuses on introducing chemical modifications at the final stages of a synthetic sequence, allowing for the rapid generation of a diverse range of analogs from a common advanced intermediate. mpg.de Such a strategy is highly valuable as it can efficiently alter the biological or material properties of a complex molecule without requiring a complete redesign of the synthesis from the ground up. mpg.deresearchgate.net

Key objectives of late-stage diversification include the modification of C-H bonds to install new functional groups. researchgate.netnsf.govnju.edu.cn For instance, the introduction of trifluoromethyl (CF3) groups is a widely pursued goal in late-stage functionalization. nsf.govnih.gov The unique properties of the trifluoromethyl group, such as high electronegativity and stability, can favorably influence the metabolic stability and bioavailability of drug candidates. nih.gov Methodologies for late-stage C-H trifluoromethylation, amination, and other transformations are continually being developed to provide chemists with tools to modify intricate molecular architectures. researchgate.netnih.govnih.gov

While this compound is recognized as a useful synthetic building block, its specific role as a direct reagent in methodologies for the late-stage diversification of complex molecules is not extensively documented in current scientific literature. The primary application of such aniline derivatives is typically as foundational components that are incorporated early in a synthetic route, rather than as agents for modifying complex structures at a late stage.

Computational and Theoretical Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies would reveal how the interplay between the electron-donating benzyloxy group and the electron-withdrawing trifluoromethyl group influences the aniline (B41778) scaffold.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the optimized geometry and electronic ground state properties of molecules. A typical DFT study on 4-(Benzyloxy)-2-(trifluoromethyl)aniline would involve calculations using a functional like B3LYP and a basis set such as 6-311++G(d,p). The output would provide precise predictions of bond lengths, bond angles, and dihedral angles. This data is essential for understanding the molecule's three-dimensional structure and steric interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals for this compound would identify the primary sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and the phenyl rings, while positive potential would be expected near the amine hydrogens and potentially influenced by the trifluoromethyl group.

Energetic and Thermodynamic Parameter Predictions

Computational methods can accurately predict key thermodynamic parameters. Calculations would yield values for zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These parameters are vital for predicting the molecule's stability and the spontaneity of reactions in which it participates.

| Parameter | Predicted Value |

| Zero-Point Vibrational Energy (ZPVE) | Data Not Available |

| Enthalpy (H) | Data Not Available |

| Gibbs Free Energy (G) | Data Not Available |

| Entropy (S) | Data Not Available |

Reaction Pathway and Mechanism Elucidation

Understanding how a molecule reacts is crucial for its practical application. Computational studies can map out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally.

Transition State Computations

To understand the mechanism of reactions involving this compound, such as electrophilic substitution or N-alkylation, transition state (TS) computations would be necessary. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for the reaction can be determined. This information is fundamental to predicting reaction rates and identifying the most favorable reaction pathway among several possibilities.

Without dedicated computational studies, a detailed, data-driven discussion of these properties for this compound remains speculative. Future research in this area would be invaluable to the fields of medicinal chemistry and materials science where aniline derivatives are of significant interest.

Elucidation of Intermediate Species

While specific studies detailing the reaction intermediates of this compound are not extensively documented in publicly available literature, computational methods are instrumental in predicting and characterizing such transient species. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to elucidate reaction mechanisms by identifying and calculating the energies of reactants, transition states, and intermediates. acs.orgrsc.org

For instance, in reactions involving the aniline moiety, such as electrophilic aromatic substitution or N-alkylation, computational models can predict the formation of sigma complexes or ammonium (B1175870) salt intermediates. The stability of these intermediates can be assessed by calculating their Gibbs free energy relative to the reactants and products. Key parameters that can be computed for these intermediates include:

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the intermediate.

Electronic Properties: Mulliken or Natural Bond Orbital (NBO) charge distributions, which indicate how charge is redistributed upon formation of the intermediate.

Vibrational Frequencies: Calculation of vibrational modes can confirm that the structure is a true intermediate (all real frequencies) or a transition state (one imaginary frequency).

By mapping the potential energy surface, a detailed reaction profile can be constructed, providing a theoretical basis for understanding reaction kinetics and selectivity. For example, in a hypothetical reaction, DFT calculations could be used to compare the stability of different potential intermediates, thereby predicting the most likely reaction pathway.

Table 1: Hypothetical Intermediate Species in a Reaction of this compound

| Intermediate Type | Computational Method | Key Calculated Property | Implication |

| Sigma Complex (Electrophilic Attack) | DFT (B3LYP/6-31G*) | Relative Energy (kcal/mol) | Predicts regioselectivity of substitution |

| N-Protonated Anilinium Ion | DFT (M06-2X/cc-pVTZ) | N-H Bond Length (Å) | Characterizes the protonated state |

| Radical Cation | TD-DFT | Spin Density Distribution | Identifies sites of radical reactivity |

Note: This table is illustrative and based on general principles of computational chemistry as applied to aniline derivatives.

Conformational Analysis and Dynamic Simulations

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, particularly the C-N bond of the aniline group, the C-O bond of the benzyloxy group, and the bonds within the benzyl (B1604629) ether moiety.

Conformational Analysis using computational methods like DFT can identify the most stable conformers and the energy barriers between them. researchgate.netmdpi.com For substituted anilines, the amino group can adopt a pyramidal or planar geometry, and its orientation relative to the benzene (B151609) ring is a key conformational feature. colostate.edu The benzyloxy and trifluoromethyl groups introduce further complexity. A systematic conformational search would involve rotating the key dihedral angles and calculating the energy of each resulting structure to locate the global and local minima on the potential energy surface. mdpi.comnih.gov Studies on similar substituted anilines have shown that the interplay of steric hindrance and electronic effects dictates the preferred conformation. researchgate.netcolostate.edu

Dynamic Simulations , such as molecular dynamics (MD), can provide insights into the behavior of the molecule over time at a given temperature. benthamdirect.comnih.gov MD simulations model the atomic motions based on a force field, allowing for the exploration of the conformational space and the study of dynamic processes. researchgate.net For a molecule like this compound, MD simulations could reveal:

The flexibility of the benzyloxy side chain.

The time-averaged orientation of the trifluoromethyl and amino groups.

The potential for intramolecular hydrogen bonding, if any.

These simulations are particularly useful for understanding how the molecule might behave in different solvent environments. tandfonline.comtandfonline.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-N-H | Rotation of the amino group | Influences the basicity and reactivity of the nitrogen atom |

| C3-C4-O-CH2 | Rotation of the benzyloxy group | Affects steric interactions with the aniline ring |

| C4-O-CH2-C_phenyl | Torsion of the ether linkage | Determines the overall shape and flexibility of the molecule |

Note: Atom numbering is based on the IUPAC name.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding clinical properties)

QSAR and QSPR studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. mdpi.com For this compound, QSAR/QSPR models could be developed to predict various non-clinical properties.

To build a QSAR/QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular surface area, volume, shape indices.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to create a model that correlates these descriptors with a specific property. researchgate.netnih.gov

For aniline derivatives, QSPR models have been successfully used to predict properties like lipophilicity (logP), which is crucial for understanding a compound's behavior in different environments. nih.gov For trifluoromethylated aromatic compounds, QSPR models can help in predicting properties like boiling point, vapor pressure, or solubility. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound and its Analogs

| Descriptor Type | Example Descriptor | Property Predicted |

| Electronic | HOMO-LUMO Gap | Reactivity, UV-Vis absorption |

| Topological | Balaban J index | Boiling point, Molar refractivity |

| Geometrical | Molecular Surface Area | Solubility, Partition coefficient |

| Constitutional | Molecular Weight | Various physical properties |

Note: This table provides examples of descriptor types and their potential applications in QSPR modeling.

Based on a comprehensive search, specific experimental spectroscopic and analytical characterization data for the compound “this compound” is not available in the public domain through the conducted searches.

While information exists for structurally related compounds, such as various isomers of trifluoromethylaniline and benzyloxyaniline, the detailed ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy data requested for this compound could not be located.

Therefore, it is not possible to provide the detailed research findings and data tables for the specified analytical methodologies for this particular chemical compound at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule. By absorbing light of specific wavelengths, electrons are promoted from lower to higher energy orbitals, revealing information about the compound's structure and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions of molecules like 4-(Benzyloxy)-2-(trifluoromethyl)aniline. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. For aromatic compounds, these are typically π → π* and n → π* transitions. The aniline (B41778) core, with its amino group and benzene (B151609) ring, possesses a chromophore that absorbs in the UV region. The presence of substituents such as the benzyloxy and trifluoromethyl groups can shift the absorption maxima (λmax) and alter the molar absorptivity, providing valuable data on the electronic structure. While specific spectral data for this compound is not detailed in the provided literature, the general principles of UV-Vis spectroscopy allow for predictable characterization. researchgate.net The spectrum is typically recorded by passing a beam of light through a solution of the compound and measuring the absorbance at various wavelengths. researchgate.net

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound shows the strongest light absorption. | Indicates the energy of electronic transitions. Substituents on the benzene ring can cause shifts (bathochromic or hypsochromic). |

| ε (Molar Absorptivity) | A measure of how strongly the compound absorbs light at a given wavelength. | Related to the probability of the electronic transition. |

| Solvent Effects | Changes in the absorption spectrum upon changing the polarity of the solvent. | Provides information about the nature of the electronic transition (e.g., π → π* or n → π*). |

Chromatographic Techniques for Purification and Monitoring

Chromatography is an essential tool in synthetic chemistry for both monitoring the progress of a reaction and for isolating the desired product from impurities and unreacted starting materials.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. sigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product. itwreagents.comrochester.edu A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals. youtube.com The plate is then developed in an appropriate solvent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). rsc.org The different components of the reaction mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase. The spots are visualized, commonly under a UV lamp, allowing for the comparison of the reaction mixture lane with lanes spotted with the pure starting materials. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

| Parameter | Procedure | Observation and Interpretation |

|---|---|---|

| Stationary Phase | Typically silica gel coated on a glass or aluminum plate. | The polar stationary phase interacts more strongly with polar compounds. |

| Mobile Phase | A solvent or mixture of solvents (e.g., hexane/ethyl acetate). The polarity is optimized to achieve good separation. | Less polar compounds travel further up the plate (higher Rf), while more polar compounds travel shorter distances (lower Rf). |

| Spotting | Samples of starting material(s), co-spot (starting material and reaction mixture), and the reaction mixture are applied as small spots on the baseline. rochester.edu | Allows for direct comparison of the components' migration. |

| Visualization | Often done using a UV lamp (254 nm or 365 nm) if the compounds are UV-active. Chemical stains can also be used. | The intensity of the starting material spot decreases over time, while the product spot appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible. |

Column Chromatography for Compound Isolation

Following the completion of a reaction, column chromatography is a standard and highly effective technique for the purification and isolation of the target compound, this compound, from the crude reaction mixture. rsc.org This technique operates on the same principles as TLC but on a larger scale. The crude product is loaded onto the top of a column packed with a stationary phase, typically silica gel. researchgate.net A solvent system (eluent), similar to the one optimized using TLC, is then passed through the column. rsc.org Components of the mixture separate into bands as they travel down the column at different rates. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis of the fractions) are combined. The solvent is then removed by evaporation to yield the purified this compound.

| Parameter | Description | Typical Application |

|---|---|---|

| Stationary Phase | A solid adsorbent, most commonly silica gel or alumina, packed into a glass column. | Silica gel is slightly acidic and is effective for separating a wide range of organic compounds. researchgate.net |

| Mobile Phase (Eluent) | A solvent or a gradient of solvents (e.g., increasing polarity from 10% to 30% ethyl acetate in hexane) is passed through the column. rsc.org | The polarity is carefully chosen to allow the desired compound to elute at a reasonable rate while retaining impurities. |

| Loading | The crude product is dissolved in a minimal amount of solvent and applied to the top of the column. | Ensures that the sample starts as a narrow band, leading to better separation. |

| Elution and Fraction Collection | The solvent carries the compounds down the column. Fractions are collected in separate tubes as the eluent exits the column. | Less polar compounds elute first, followed by more polar compounds. TLC is used to analyze the collected fractions to identify which ones contain the pure product. |

Thermal Analysis and Microscopy for Materials Science

Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. These methods are crucial for characterizing the material properties of compounds like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. semanticscholar.org This analysis provides quantitative information about physical and chemical changes that involve a change in heat flow, such as phase transitions. nih.govmdpi.com For this compound, DSC can be used to determine its melting point, heat of fusion, and to identify any other solid-state phase transitions (polymorphism). nih.gov In a typical DSC experiment, the sample is heated at a constant rate, and the heat flow is monitored. scirp.org An endothermic event, such as melting, appears as a peak on the DSC thermogram, where the area under the peak is proportional to the enthalpy change of the transition. This data is vital for quality control and understanding the material's solid-state properties.

| Thermal Event | Description | Information Obtained from DSC Curve |

|---|---|---|

| Melting (Fusion) | The transition from a solid to a liquid state. | An endothermic peak. The peak onset provides the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHm). |

| Crystallization | The transition from a liquid or amorphous solid to a crystalline solid upon cooling. | An exothermic peak. Provides the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc). |

| Solid-Solid Transitions | Transitions between different crystalline forms (polymorphs). mdpi.com | Can appear as either endothermic or exothermic peaks depending on the nature of the transition. Provides the transition temperature and enthalpy. |

Polarized Optical Microscopy (POM) for Mesophase Texture Analysis

Polarized Optical Microscopy (POM) is a fundamental and powerful technique for the characterization of liquid crystalline materials. It is employed to identify the mesophase types and observe the phase transitions of a substance by analyzing the unique optical textures that arise from the interaction of polarized light with the anisotropic liquid crystal structures. libretexts.orgup.ac.za The principle of POM relies on using two polarizers, a polarizer and an analyzer, with their polarization directions oriented perpendicular to each other. When an optically anisotropic material, such as a liquid crystal, is placed between these crossed polarizers, it can rotate the plane of polarized light, resulting in birefringence patterns, known as textures, that are characteristic of the specific mesophase. libretexts.org

While direct experimental studies on the mesophase textures of this compound are not extensively available in the reviewed literature, an analysis of structurally similar compounds allows for a predictive understanding of its potential liquid crystalline behavior. The molecular structure of this compound, featuring a benzyloxy group and a trifluoromethyl substituent, suggests the possibility of it exhibiting thermotropic liquid crystalline phases, such as nematic and smectic phases.

Research on Schiff base liquid crystals incorporating a terminal benzyloxy group, such as in the series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has demonstrated the tendency of the benzyloxy moiety to promote the formation of smectic A (SmA) phases. nih.gov In such cases, upon cooling from the isotropic liquid phase, the typical texture observed under POM for the SmA phase is a focal-conic fan texture. nih.gov This texture arises from the layered arrangement of the molecules in the smectic phase.

Conversely, the presence of a trifluoromethyl group is known to influence the mesogenic properties by altering the molecular polarity and thermal stability. mdpi.com In various fluorinated liquid crystals, the trifluoromethyl group can contribute to the formation of both nematic and smectic phases. mdpi.comsemanticscholar.org The nematic phase, which has orientational but no positional order, is typically characterized by a "Schlieren" or "marbled" texture under POM. up.ac.zaresearchgate.net These textures feature dark brushes or threads that correspond to topological defects in the molecular alignment.

Should this compound exhibit a nematic phase, it would be expected to display these characteristic Schlieren or marbled textures. If it forms a smectic A phase, a focal-conic fan texture would be anticipated upon cooling from the nematic or isotropic phase. The transition temperatures and the specific textures observed would be crucial for confirming the presence and type of any mesophases.

The table below summarizes the potential mesophases and their characteristic textures that could be identified using POM, based on the analysis of structurally related compounds.

| Mesophase Type | Characteristic POM Texture | Structural Analogue Reference |

| Nematic (N) | Schlieren, Marbled | up.ac.zaresearchgate.net |

| Smectic A (SmA) | Focal-conic fan | nih.gov |

It is important to note that this analysis is predictive. Detailed experimental investigation using POM, in conjunction with other techniques like Differential Scanning Calorimetry (DSC), would be necessary to definitively characterize the mesophase behavior and textures of this compound.

Future Perspectives and Research Challenges

Development of Sustainable and Greener Synthetic Protocols

The synthesis of complex aromatic compounds like 4-(Benzyloxy)-2-(trifluoromethyl)aniline has traditionally relied on methods that are often resource-intensive and can generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices. A primary challenge is the development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

One promising approach is the use of biocatalysis, which has gained traction for its potential to offer environmentally benign alternatives to traditional chemical synthesis. acs.org The chemoenzymatic synthesis of anilines, for example, presents a sustainable alternative to methods that rely on precious metals. acs.org Research into immobilized nitroreductase enzymes for the continuous synthesis of anilines showcases a move towards more sustainable and efficient production methods. acs.org These biocatalytic processes often operate under milder conditions and can lead to higher selectivity, thereby reducing the formation of unwanted byproducts.

Another avenue for greener synthesis is the exploration of novel catalytic systems that can facilitate the construction of the this compound scaffold with greater efficiency. The development of biopolymer-based catalysts for multicomponent reactions involving anilines is a step in this direction. mdpi.com Such catalysts, being biodegradable and often derived from renewable resources, align well with the principles of green chemistry.

| Synthetic Approach | Key Advantages | Challenges for this compound |

| Biocatalytic Synthesis | Reduced reliance on precious metals, lower energy requirements, use of aqueous solvents. acs.org | Identifying or engineering enzymes with high specificity and activity for the specific substrate. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the efficiency of chemical catalysts. acs.org | Integration of enzymatic and chemical steps into a seamless and efficient process. |

| Biopolymer-based Catalysis | Use of biodegradable, inexpensive, and recoverable catalysts. mdpi.com | Catalyst stability and efficiency in the specific reaction conditions required for synthesis. |

Exploration of Bio-inspired Chemical Transformations

Nature has long been a source of inspiration for chemists seeking to develop novel and efficient chemical transformations. Bio-inspired catalysis, which mimics the principles of enzymatic processes, offers a powerful tool for the synthesis of complex molecules like this compound. researchgate.net These synthetic catalysts aim to replicate the high efficiency and selectivity of natural enzymes in a more controlled and often more robust chemical system. researchgate.net

The development of bio-inspired metal complexes as catalysts for the reduction of nitrobenzene (B124822) to aniline (B41778) is a pertinent example of this approach. researchgate.net These systems can offer eco-friendly and cost-effective alternatives to traditional catalysts. researchgate.net Furthermore, the encapsulation of enzymes within metal-organic frameworks (MOFs) to create bio-inspired heterogeneous catalysts is an emerging area with significant potential. acs.org These frameworks can protect the enzyme, enhance its stability, and allow for its reuse, making the process more sustainable. acs.org

A key challenge in this area is the design of synthetic catalysts that can precisely replicate the active sites of enzymes and their ability to perform complex transformations under mild conditions. For this compound, this could involve the development of catalysts that can selectively introduce the trifluoromethyl and benzyloxy groups onto the aniline core with high regioselectivity and stereoselectivity.

Integration into Advanced Catalytic Systems

The unique electronic and steric properties of this compound make it an intriguing candidate for use as a ligand in advanced catalytic systems. The presence of the electron-withdrawing trifluoromethyl group and the bulky benzyloxy group can significantly influence the reactivity and selectivity of a metal center to which it is coordinated.

The development of organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field. nih.gov The enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis demonstrates the potential of using organic molecules to facilitate complex chemical transformations. nih.gov Derivatives of this compound could potentially be designed to act as chiral ligands or catalysts in a variety of asymmetric reactions.

A significant research challenge will be to systematically investigate the coordination chemistry of this compound with various transition metals and to explore the catalytic activity of the resulting complexes. This will require a combination of experimental and computational approaches to understand the structure-activity relationships and to design catalysts with tailored properties for specific applications.

| Catalytic System | Potential Role of this compound | Research Focus |

| Transition Metal Catalysis | As a ligand to modulate the electronic and steric properties of the metal center. | Synthesis and characterization of metal complexes; evaluation of catalytic activity in cross-coupling, hydrogenation, and other reactions. |

| Organocatalysis | As a chiral catalyst or a precursor to more complex organocatalysts. nih.gov | Design and synthesis of derivatives with specific catalytic functionalities; application in asymmetric synthesis. |

| Photoredox Catalysis | As a component of a photocatalytic system, potentially influencing the redox properties. | Investigation of its photochemical properties and its ability to participate in electron transfer processes. |

Rational Design of Novel Functional Molecules via Computational Methods

Computational chemistry has become an indispensable tool in the rational design of novel functional molecules. In silico methods allow for the prediction of molecular properties and the simulation of chemical reactions, thereby guiding experimental efforts and accelerating the discovery of new materials and therapeutic agents.

For this compound, computational studies can be employed to explore its conformational landscape, electronic properties, and potential interactions with biological targets or other molecules. Density functional theory (DFT) calculations, for instance, can provide insights into the molecule's reactivity and help in the design of new synthetic routes.

A significant challenge in this area is the development of accurate and efficient computational models that can reliably predict the properties and behavior of complex molecules. The validation of computational predictions through experimental studies is also crucial to ensure the reliability of the models. The use of computational screening can help identify promising derivatives of this compound for specific applications, such as in drug design or materials science.

Interdisciplinary Applications in Emerging Fields

The unique combination of functional groups in this compound opens up possibilities for its application in a variety of emerging interdisciplinary fields. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, making it a valuable substituent in medicinal chemistry. researchgate.net The benzyloxy group can also play a role in modulating the biological activity of a molecule.

The synthesis of fluorine-substituted polyanilines has been explored for applications in materials science, with the incorporation of fluorine atoms influencing the polymer's solubility, thermal stability, and electronic properties. researchgate.net Derivatives of this compound could potentially be used as monomers for the synthesis of novel polymers with tailored properties for applications in electronics, sensors, or coatings.

In the field of medicinal chemistry, aniline derivatives are important building blocks for the synthesis of a wide range of therapeutic agents. researchgate.net For example, 2,3,4-trifluoroaniline (B1293922) is a key intermediate in the synthesis of several fluoroquinolone antibiotics. google.com The structural features of this compound make it a promising scaffold for the development of new drug candidates.